molecular formula C9H13N3O2 B1414958 1-(2,4-Dimethoxyphenyl)guanidine CAS No. 827572-25-8

1-(2,4-Dimethoxyphenyl)guanidine

Cat. No.: B1414958
CAS No.: 827572-25-8
M. Wt: 195.22 g/mol
InChI Key: XORJLJHXPWFVSW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)guanidine is an organic compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The presence of the 2,4-dimethoxyphenyl group in this compound adds unique properties that can be exploited in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dimethoxyphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxyaniline with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine compound. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2,4-dimethoxyaniline under specific conditions to form the guanidine structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)biguanide: Similar structure but with an additional guanidine group.

    2,4-Dimethoxyphenylguanidine: Lacks the 1-position substitution.

    1-(2,4-Dimethoxyphenyl)thiourea: Contains a thiourea group instead of guanidine.

Uniqueness

1-(2,4-Dimethoxyphenyl)guanidine is unique due to its specific substitution pattern and the presence of the guanidine group, which imparts high basicity and the ability to form multiple hydrogen bonds. These properties make it particularly useful in applications requiring strong interactions with biological molecules and high reactivity in chemical synthesis .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-13-6-3-4-7(12-9(10)11)8(5-6)14-2/h3-5H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORJLJHXPWFVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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